(2Z)-2-[(4-bromophenyl)imino]-2H-chromene-3-carboxamide
Description
Properties
IUPAC Name |
2-(4-bromophenyl)iminochromene-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11BrN2O2/c17-11-5-7-12(8-6-11)19-16-13(15(18)20)9-10-3-1-2-4-14(10)21-16/h1-9H,(H2,18,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XCIZPPVSVXPVDV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(C(=NC3=CC=C(C=C3)Br)O2)C(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11BrN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2Z)-2-[(4-bromophenyl)imino]-2H-chromene-3-carboxamide typically involves the condensation of 4-bromoaniline with 3-formylchromone under specific reaction conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent, such as acetic acid or ethanol, at elevated temperatures to facilitate the formation of the imino linkage.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve higher yields and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance production efficiency.
Chemical Reactions Analysis
Types of Reactions
(2Z)-2-[(4-bromophenyl)imino]-2H-chromene-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the imino group to an amine.
Substitution: The bromophenyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu) can be employed for substitution reactions.
Major Products Formed
Oxidation: Formation of oxo derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted chromene derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Explored for its therapeutic properties, including anti-inflammatory and antioxidant activities.
Mechanism of Action
The mechanism of action of (2Z)-2-[(4-bromophenyl)imino]-2H-chromene-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound’s biological activity is primarily attributed to its ability to modulate enzyme activity, inhibit cell proliferation, and induce apoptosis in cancer cells. The bromophenyl group enhances its binding affinity to target proteins, while the chromene core contributes to its overall stability and reactivity.
Comparison with Similar Compounds
Similar Compounds
- (2Z)-2-[(4-chlorophenyl)imino]-2H-chromene-3-carboxamide
- (2Z)-2-[(4-fluorophenyl)imino]-2H-chromene-3-carboxamide
- (2Z)-2-[(4-methylphenyl)imino]-2H-chromene-3-carboxamide
Uniqueness
(2Z)-2-[(4-bromophenyl)imino]-2H-chromene-3-carboxamide is unique due to the presence of the bromophenyl group, which imparts distinct electronic and steric properties. This makes it more reactive in certain chemical reactions and potentially more effective in biological applications compared to its analogs with different substituents.
Biological Activity
(2Z)-2-[(4-bromophenyl)imino]-2H-chromene-3-carboxamide is a synthetic organic compound belonging to the chromene family, characterized by its unique structural features, including a brominated phenyl substituent and an imino group. This article explores its biological activity, focusing on its potential therapeutic applications, mechanisms of action, and relevant research findings.
- Molecular Formula : C16H13BrN2O2
- Molecular Weight : 343.19 g/mol
- Structural Features : The compound features a chromene core, an imino group, and a bromophenyl moiety, contributing to its biological activity.
The biological activity of (2Z)-2-[(4-bromophenyl)imino]-2H-chromene-3-carboxamide can be attributed to several mechanisms:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, thereby altering cellular functions.
- Receptor Interaction : It can bind to various receptors, influencing signal transduction pathways critical for cell survival and proliferation.
- Induction of Apoptosis : Studies suggest that derivatives of chromenes can induce apoptosis in cancer cells by activating caspases and disrupting cell cycle progression.
Anticancer Properties
Research indicates that (2Z)-2-[(4-bromophenyl)imino]-2H-chromene-3-carboxamide exhibits significant anticancer activity:
- Cell Lines Tested : The compound has shown cytotoxic effects against various cancer cell lines, including MCF-7 (breast cancer) and A549 (lung cancer).
- Mechanism : Its anticancer effects are believed to be mediated through the induction of apoptosis and inhibition of cell migration and invasion.
| Cell Line | IC50 (μM) | Mechanism |
|---|---|---|
| MCF-7 | 68.4 ± 3.9 | Apoptosis induction |
| A549 | 75.0 ± 5.1 | Cell cycle arrest |
Antimicrobial Activity
The compound also demonstrates antimicrobial properties:
- Bacterial Strains Tested : Effective against Gram-positive and Gram-negative bacteria.
- Mechanism : Likely involves disruption of bacterial cell membranes or interference with metabolic processes.
Case Studies
- Anticancer Activity Study : A study evaluated the cytotoxic effects of several chromene derivatives, including (2Z)-2-[(4-bromophenyl)imino]-2H-chromene-3-carboxamide, revealing a notable reduction in cell viability in MCF-7 cells with an IC50 value indicating potent activity .
- Antimicrobial Efficacy Study : Research assessing the antimicrobial properties found that compounds with similar structures effectively inhibited the growth of Staphylococcus aureus and Escherichia coli, suggesting potential for development as antimicrobial agents .
Structure-Activity Relationship (SAR)
The biological activity of (2Z)-2-[(4-bromophenyl)imino]-2H-chromene-3-carboxamide can be influenced by structural modifications:
- Bromine Substitution : The presence of the bromine atom enhances lipophilicity, potentially improving membrane permeability and bioactivity.
- Imino Group Positioning : Variations in the positioning of the imino group can affect binding affinity to target proteins.
Q & A
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
